Asenapine Citrate

Beschreibung

Eigenschaften

IUPAC Name |

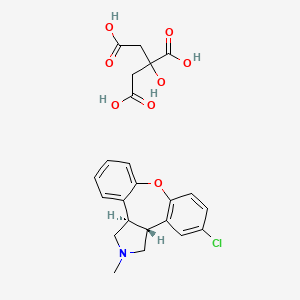

(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO.C6H8O7/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,14-15H,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXWQAFGHJZEIQ-YYLIZZNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Asenapine Citrate mechanism of action in schizophrenia models

An In-depth Technical Guide to the Mechanism of Action of Asenapine Citrate in Schizophrenia Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asenapine is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder.[1] Its therapeutic efficacy is believed to stem from a complex and unique pharmacological profile, characterized by high-affinity interactions with a broad range of neurotransmitter receptors.[2] Preclinical studies in various animal models of schizophrenia have been instrumental in elucidating its mechanism of action. This guide provides a detailed overview of the receptor pharmacology, neurochemical effects, and behavioral outcomes of asenapine in these models, presenting quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Receptor Pharmacology: A Multi-Receptor Antagonist Profile

Asenapine's mechanism is primarily attributed to its combined antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors. However, its distinguishing feature is a unique human receptor binding signature, showing high affinity for a wide array of dopamine, serotonin, α-adrenergic, and histamine receptor subtypes, while having negligible affinity for muscarinic cholinergic receptors, which predicts a low risk of anticholinergic side effects.[3][4]

The multi-receptor profile of asenapine suggests a complex interplay of effects contributing to its antipsychotic efficacy. Relative to its D₂ receptor affinity, asenapine demonstrates higher affinity for 5-HT₂C, 5-HT₂ₐ, 5-HT₂B, 5-HT₇, 5-HT₆, α₂B, and D₃ receptors, indicating a strong engagement of these targets at therapeutic doses.[3]

Figure 1: Asenapine's high-affinity interactions with multiple key neurotransmitter receptor families.

Data Presentation: Receptor Binding Affinities

The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pKB) of asenapine for various human cloned receptors. Higher pKi/pKB values indicate stronger affinity/potency.

Table 1: Asenapine Binding Affinities (pKi) for Human Receptors

| Receptor Family | Receptor Subtype | pKi Value |

|---|---|---|

| Serotonin | 5-HT₂C | 10.5 |

| 5-HT₂A | 10.2 | |

| 5-HT₇ | 9.9 | |

| 5-HT₂B | 9.8 | |

| 5-HT₆ | 9.6 | |

| 5-HT₅ | 8.8 | |

| 5-HT₁A | 8.6 | |

| 5-HT₁B | 8.4 | |

| Dopamine | D₃ | 9.4 |

| D₄ | 9.0 | |

| D₁ | 8.9 | |

| D₂ | 8.9 | |

| Adrenergic | α₂B | 9.5 |

| α₁ | 8.9 | |

| α₂A | 8.9 | |

| α₂C | 8.9 | |

| Histamine | H₁ | 9.0 |

| H₂ | 8.2 |

Data sourced from Shahid et al. (2009).[3]

Table 2: Asenapine Functional Antagonist Potencies (pKB) at Human Receptors

| Receptor Subtype | pKB Value |

|---|---|

| D₂ | 9.1 |

| D₃ | 9.1 |

| 5-HT₂A | 9.0 |

| 5-HT₂C | 9.0 |

| 5-HT₂B | 9.3 |

| 5-HT₇ | 8.5 |

| 5-HT₆ | 8.0 |

| 5-HT₁A | 7.4 |

| 5-HT₁B | 8.1 |

| α₂B | 8.3 |

| H₁ | 8.4 |

Data sourced from Shahid et al. (2009).[3]

Neurochemical and Electrophysiological Effects

Asenapine's receptor profile translates into significant modulation of key neurotransmitter systems implicated in schizophrenia, particularly in the prefrontal cortex (PFC) and nucleus accumbens (NAc).

Modulation of Monoamine Release

In vivo microdialysis studies in rats demonstrate that asenapine preferentially increases extracellular concentrations of dopamine (DA), norepinephrine (NE), and acetylcholine (ACh) in the medial prefrontal cortex (mPFC) and hippocampus.[2][5] This effect is a hallmark of atypical antipsychotics and is thought to contribute to efficacy against negative and cognitive symptoms.[5]

-

Dopamine (DA): Systemic administration of asenapine (0.05-0.2 mg/kg, s.c.) significantly increases DA efflux in both the mPFC and the NAc.[5][6] The increase in the NAc is dependent on the activation of DA neurons in the ventral tegmental area (VTA), whereas the cortical DA increase involves a local action at nerve terminals.[7]

-

Norepinephrine (NE) and Serotonin (5-HT): Asenapine (0.1-0.2 mg/kg, s.c.) also elevates cortical NE and 5-HT output.[7] This is likely mediated by its potent antagonism of α₂-adrenergic and 5-HT₂C receptors, respectively.

Figure 2: Signaling pathway for asenapine-mediated monoamine release in the prefrontal cortex.

Neuronal Firing and Glutamatergic Transmission

Asenapine modulates neuronal activity in key brain circuits:

-

Dopaminergic Neuron Firing: Systemic asenapine (0.001-0.2 mg/kg, i.v.) dose-dependently increases the firing rate of dopaminergic neurons in the VTA.[7]

-

Glutamatergic Potentiation: Asenapine, at a low concentration (5 nM), significantly potentiates N-methyl-D-aspartate (NMDA)-induced currents in pyramidal neurons of the mPFC.[6] This suggests asenapine may enhance cortical glutamatergic neurotransmission, a mechanism hypothesized to improve cognitive and negative symptoms in schizophrenia.[2]

Efficacy in Preclinical Schizophrenia Models

Asenapine has demonstrated efficacy in rodent models that are predictive of antipsychotic action, targeting positive, negative, and cognitive-like symptoms.

Models of Positive Symptoms

-

Dopamine Agonist-Induced Hyperlocomotion: Asenapine potently inhibits locomotor activity stimulated by amphetamine (Amp-LMA).[8] This is a standard screening test for D₂ receptor antagonism and predictive of antipsychotic efficacy.

-

Prepulse Inhibition (PPI) Deficits: Asenapine reverses the disruption of sensorimotor gating caused by the dopamine agonist apomorphine (Apo-PPI).[8] Deficits in PPI are a key translational endophenotype of schizophrenia.

-

Conditioned Avoidance Response (CAR): Asenapine produces a dose-dependent suppression of CAR in rats without inducing catalepsy, a predictor of extrapyramidal side effects (EPS).[6] This profile suggests potent antipsychotic activity with a low EPS liability.[6]

Table 3: Efficacy of Asenapine in Models of Positive Symptoms

| Model | Species | Effect | Potency (Dose) |

|---|---|---|---|

| Amphetamine-Induced Hyperactivity | Rat | Inhibition of hyperlocomotion | MED: 0.01 mg/kg, s.c.[8] |

| Apomorphine-Disrupted PPI | Rat | Reversal of PPI deficit | Active at 0.03 mg/kg, s.c.[9] |

| Conditioned Avoidance Response | Rat | Suppression of avoidance | 0.05-0.2 mg/kg, s.c.[6] |

MED: Minimum Effective Dose

Experimental Protocols: Key Methodologies

Protocol 1: Amphetamine-Stimulated Locomotor Activity (Amp-LMA)

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: Automated locomotor activity chambers equipped with infrared photobeams.

-

Procedure:

-

Rats are habituated to the activity chambers for 60 minutes.

-

Asenapine (or vehicle/comparator) is administered subcutaneously (s.c.).

-

Immediately after asenapine injection, d-amphetamine (1.0 or 3.0 mg/kg, s.c.) is administered.

-

Locomotor activity (beam breaks) is recorded for the next 90-120 minutes.

-

-

Endpoint: Total distance traveled or total beam breaks are analyzed to determine the inhibitory effect of asenapine on amphetamine-induced hyperactivity.[8]

Protocol 2: Apomorphine-Disrupted Prepulse Inhibition (Apo-PPI)

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: Startle chambers (SR-LAB™ Startle System) that can deliver acoustic stimuli and measure whole-body startle response.

-

Procedure:

-

Rats are administered asenapine (or vehicle/comparator) s.c.

-

After a pretreatment interval (e.g., 30 minutes), apomorphine (0.5 mg/kg, s.c.) is administered to disrupt PPI.

-

After a further 10 minutes, rats are placed in the startle chambers.

-

The session consists of pulse-alone trials (e.g., 120 dB acoustic stimulus) and prepulse-pulse trials, where a weaker prepulse (e.g., 3-12 dB above background) precedes the startling pulse.

-

-

Endpoint: PPI is calculated as: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]. The ability of asenapine to restore PPI in apomorphine-treated rats is measured.[8]

Figure 3: Generalized experimental workflow for preclinical evaluation of asenapine in schizophrenia models.

Conclusion

The mechanism of action of asenapine in schizophrenia models is multifaceted, defined by its unique, broad-spectrum receptor antagonism. Its potent blockade of D₂ and 5-HT₂ₐ receptors forms the foundation of its antipsychotic effect, which is validated in behavioral models of psychosis.[6][8] Furthermore, its high affinity for other serotonin, adrenergic, and dopamine receptor subtypes contributes to a complex neurochemical profile, including the preferential enhancement of cortical dopamine and norepinephrine release and the potentiation of NMDA receptor function.[2][6][7] These latter actions are thought to underlie its potential benefits for the negative and cognitive symptoms of schizophrenia, setting it apart from first-generation antipsychotics and distinguishing it within the class of atypical agents. This preclinical profile provides a strong rationale for its clinical efficacy in treating schizophrenia.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Asenapine, a novel psychopharmacologic agent: preclinical evidence for clinical effects in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asenapine elevates cortical dopamine, noradrenaline and serotonin release. Evidence for activation of cortical and subcortical dopamine systems by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asenapine effects in animal models of psychosis and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asenapine effects in animal models of psychosis and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Asenapine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine citrate is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder.[1][2] Its clinical efficacy is underpinned by a complex pharmacological profile characterized by high-affinity binding to a wide range of neurotransmitter receptors. This technical guide provides an in-depth overview of the pharmacological properties of asenapine, including its receptor binding affinity, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to elucidate these characteristics. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in the field of neuropsychopharmacology.

Receptor Binding Affinity

Asenapine exhibits a broad receptor binding profile, acting as an antagonist at various serotonin, dopamine, α-adrenergic, and histamine receptors.[3][4] This multi-receptor interaction is believed to contribute to its therapeutic effects on the positive and negative symptoms of schizophrenia and the manic and mixed episodes of bipolar disorder.[2][5] The binding affinities of asenapine for various human receptors, expressed as inhibition constant (Ki) values, are summarized in the table below. A lower Ki value indicates a stronger binding affinity.[6]

| Receptor | Asenapine Ki (nM) |

| Serotonin Receptors | |

| 5-HT1A | 2.5[4] |

| 5-HT1B | 4.0[4] |

| 5-HT2A | 0.06[4] |

| 5-HT2B | 0.16[4] |

| 5-HT2C | 0.03[4] |

| 5-HT5A | 1.6[4] |

| 5-HT6 | 0.25[4] |

| 5-HT7 | 0.13[4] |

| Dopamine Receptors | |

| D1 | 1.4[4] |

| D2 | 1.3[4] |

| D3 | 0.42[4] |

| D4 | 1.1[4] |

| Adrenergic Receptors | |

| α1A | 1.2[4] |

| α2 | 1.2[4] |

| Histamine Receptors | |

| H1 | 1.0[4] |

| H2 | 6.2[4] |

| Muscarinic Receptors | |

| M1 | 8128[4] |

Table 1: Receptor Binding Affinities of Asenapine.

Pharmacokinetics

The pharmacokinetic profile of asenapine is characterized by rapid absorption following sublingual administration, extensive metabolism, and a relatively long terminal half-life.

| Pharmacokinetic Parameter | Value |

| Bioavailability (sublingual) | 35%[7][8] |

| Bioavailability (oral) | <2%[7][9] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours[7][10] |

| Terminal Half-life | Approximately 24 hours[3][7] |

| Plasma Protein Binding | 95%[9] |

| Primary Metabolism | Direct glucuronidation (UGT1A4) and oxidative metabolism (CYP1A2)[3][7] |

| Volume of Distribution | 20 - 25 L/kg[7] |

| Clearance | 52 L/h (intravenous)[7] |

Table 2: Pharmacokinetic Properties of Asenapine.

Pharmacodynamics

The mechanism of action of asenapine is not fully elucidated but is thought to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][4] The antagonism of D2 receptors in the mesolimbic pathway is believed to alleviate the positive symptoms of schizophrenia, while the blockade of 5-HT2A receptors may contribute to the reduction of negative symptoms and a lower incidence of extrapyramidal side effects.[5][8] Asenapine's activity at other receptors, such as 5-HT1A (partial agonism), 5-HT2C, and various α-adrenergic receptors, may also play a role in its overall therapeutic profile, including potential effects on mood and cognition.[4][5]

Caption: Asenapine's primary mechanism of action at D2 and 5-HT2A receptors.

Experimental Protocols

The pharmacological profile of asenapine has been characterized using a variety of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key experiments.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of asenapine for the dopamine D2 receptor.

Materials:

-

Radioligand: [3H]Spiperone (a D2 antagonist)

-

Test Compound: this compound

-

Receptor Source: Membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

Instrumentation: Scintillation counter, filtration apparatus.

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, a fixed concentration of [3H]Spiperone (typically at or below its Kd value), and varying concentrations of asenapine or the non-specific binding control.

-

Initiate the binding reaction by adding the D2 receptor-containing membranes to each well.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the asenapine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of asenapine that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schizophrenia Medication's Potential Mechanism of Action Revealed | Technology Networks [technologynetworks.com]

- 4. innoprot.com [innoprot.com]

- 5. Asenapine Transdermal Patch for the Management of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. simpleandpractical.com [simpleandpractical.com]

- 7. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]

- 8. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand binding assays [bio-protocol.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

Asenapine Citrate receptor binding affinity and selectivity

An In-depth Technical Guide on the Core Receptor Binding Affinity and Selectivity of Asenapine Citrate

Introduction

Asenapine is a second-generation atypical antipsychotic agent approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2] Its therapeutic efficacy is attributed to a complex pharmacodynamic profile, characterized by interactions with a broad spectrum of neurotransmitter receptors.[3][4] Unlike many other antipsychotics, asenapine possesses a unique receptor signature, with a high affinity for multiple serotonin (5-HT), dopamine (D), adrenergic (α), and histamine (H) receptor subtypes, while having negligible affinity for muscarinic cholinergic receptors.[5][6][7] This guide provides a detailed examination of asenapine's receptor binding profile, the experimental methods used for its characterization, and the functional implications of its multi-receptor antagonism.

Receptor Binding Affinity Profile

The binding affinity of a drug to a receptor is typically quantified by the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value (and consequently, a higher pKi value) indicates a stronger binding affinity. Asenapine's profile is notable for its potent antagonism at numerous receptors, with particularly high affinity for several serotonin receptor subtypes.[8][9]

Data Presentation

The following tables summarize the quantitative binding affinity data for asenapine at various cloned human neurotransmitter receptors, compiled from in vitro studies.[5][6][8]

Table 1: Serotonin Receptor Binding Affinities

| Receptor | pKi | Ki (nM) | Functional Activity |

|---|---|---|---|

| 5-HT1A | 8.6 | 2.5 | Partial Agonist / Antagonist |

| 5-HT1B | 8.4 | 4.0 | Antagonist |

| 5-HT2A | 10.2 | 0.06 | Antagonist |

| 5-HT2B | 9.8 | 0.16 | Antagonist |

| 5-HT2C | 10.5 | 0.03 | Antagonist |

| 5-HT5A | 8.8 | 1.6 | Antagonist |

| 5-HT6 | 9.5 - 9.6 | 0.25 | Antagonist |

| 5-HT7 | 9.9 | 0.13 | Antagonist |

(Data sourced from multiple studies showing high consistency)[5][6][8]

Table 2: Dopamine Receptor Binding Affinities

| Receptor | pKi | Ki (nM) | Functional Activity |

|---|---|---|---|

| D1 | 8.9 | 1.4 | Antagonist |

| D2 | 8.9 | 1.3 | Antagonist |

| D3 | 9.4 | 0.42 | Antagonist |

| D4 | 9.0 | 1.1 | Antagonist |

(Data sourced from multiple studies showing high consistency)[5][6][8]

Table 3: Adrenergic Receptor Binding Affinities

| Receptor | pKi | Ki (nM) | Functional Activity |

|---|---|---|---|

| α1 | 8.9 | 1.2 | Antagonist |

| α2A | 8.9 | 1.2 | Antagonist |

| α2B | 9.5 | 1.2 | Antagonist |

| α2C | 8.9 | - | Antagonist |

(Data sourced from multiple studies showing high consistency)[5][6][8]

Table 4: Histamine Receptor Binding Affinities

| Receptor | pKi | Ki (nM) | Functional Activity |

|---|---|---|---|

| H1 | 9.0 | 1.0 | Antagonist |

| H2 | 8.2 | 6.2 | Antagonist |

(Data sourced from multiple studies showing high consistency)[5][6][8]

Muscarinic Receptor Affinity Asenapine is distinguished by its very low affinity for muscarinic cholinergic receptors, with a reported Ki value of 8128 nM for the M1 subtype.[5][7] This lack of significant binding is associated with a lower risk of anticholinergic side effects (e.g., dry mouth, constipation, blurred vision) compared to some other antipsychotic agents.[4][10]

Experimental Protocols: Radioligand Binding Assays

The receptor binding affinities presented above are determined using radioligand binding assays, a fundamental technique in pharmacology for characterizing drug-receptor interactions.[11][12] These assays were performed under comparable conditions using cloned human receptors expressed in cell lines.[8]

General Methodology

-

Membrane Preparation : Tissues or cultured cells expressing the specific human receptor of interest are harvested. They are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes, which contain the receptors. The membrane pellet is washed, resuspended, and stored frozen until the day of the assay.[13]

-

Competition Binding Assay : The core of the experiment is a competition assay.[11] A fixed concentration of a specific radioligand (a radioactively labeled molecule known to bind to the target receptor) is incubated with the prepared cell membranes. This incubation is performed across a range of concentrations of the unlabeled test compound (asenapine). Asenapine competes with the radioligand to bind to the receptors.[12]

-

Incubation and Filtration : The mixture of membranes, radioligand, and asenapine is incubated to allow the binding to reach equilibrium. The incubation is then terminated by rapid vacuum filtration through a glass fiber filter. This process separates the receptor-bound radioligand from the unbound radioligand in the solution, as the membranes are trapped on the filter.[13]

-

Quantification : The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[13]

-

Data Analysis : The data are used to generate a competition curve, plotting the concentration of asenapine against the percentage of radioligand binding that is inhibited. From this curve, the IC50 value (the concentration of asenapine that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. The preclinical profile of asenapine: clinical relevance for the treatment of schizophrenia and bipolar mania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. Asenapine - Wikipedia [en.wikipedia.org]

- 7. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 13. giffordbioscience.com [giffordbioscience.com]

Preclinical Efficacy of Asenapine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the efficacy of asenapine citrate, a second-generation antipsychotic. The document synthesizes data from a range of in vitro and in vivo studies, presenting key findings in a structured format to facilitate understanding and further research. It details the pharmacological profile of asenapine, its efficacy in established animal models of psychosis and cognitive dysfunction, and the underlying neurochemical and electrophysiological mechanisms of action.

Pharmacological Profile: Receptor Binding Affinity

Asenapine exhibits a complex and broad pharmacological profile, characterized by high affinity for a wide range of neurotransmitter receptors.[1][2] This multi-receptor antagonism is believed to contribute to its therapeutic effects on positive, negative, and cognitive symptoms of schizophrenia and bipolar disorder.[2][3] Notably, asenapine has a higher affinity for the serotonin 5-HT2A receptor compared to the dopamine D2 receptor, a characteristic feature of atypical antipsychotics.[4] It also demonstrates potent antagonism at various other serotonin, dopamine, and adrenergic receptor subtypes, while having no significant affinity for muscarinic cholinergic receptors, suggesting a lower potential for anticholinergic side effects.[4][5]

Below is a summary of the in vitro receptor binding affinities (Ki values in nM) of asenapine for various human receptors. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Serotonin Receptors | |

| 5-HT1A | 2.5 |

| 5-HT1B | 4.0 |

| 5-HT2A | 0.06 |

| 5-HT2B | 0.16 |

| 5-HT2C | 0.03 |

| 5-HT5A | 1.6 |

| 5-HT6 | 0.25 |

| 5-HT7 | 0.13 |

| Dopamine Receptors | |

| D1 | 1.4 |

| D2 | 1.3 |

| D3 | 0.42 |

| D4 | 1.1 |

| Adrenergic Receptors | |

| α1 | 1.2 |

| α2 | 1.2 |

| Histamine Receptors | |

| H1 | 1.0 |

| H2 | 6.2 |

| Muscarinic Receptors | |

| M1 | 8128 |

Data compiled from PubChem CID 163091 and other sources.[5]

Efficacy in Animal Models of Psychosis and Cognition

Asenapine has demonstrated efficacy in a variety of well-established animal models that are predictive of antipsychotic activity and cognitive enhancement.

Models of Antipsychotic-like Activity

This model assesses the ability of a compound to reverse the psychostimulant-induced increase in locomotor activity, which is thought to mimic the hyperdopaminergic state associated with psychosis. Asenapine has been shown to potently and dose-dependently reverse amphetamine-induced hyperlocomotion in rats.[6][7]

Table 2: Effect of Asenapine on Amphetamine-Induced Hyperlocomotion in Rats

| Asenapine Dose (mg/kg, s.c.) | Amphetamine Dose (mg/kg, s.c.) | % Inhibition of Hyperlocomotion |

| 0.03 | 1.0 | 55% |

| 0.1 | 1.0 | - |

| 0.1 | 3.0 | 70% |

| 0.3 | 3.0 | - |

Data from Marston et al., 2009.[7]

The CAR test is a classic behavioral paradigm used to predict the efficacy of antipsychotic drugs. In this test, animals learn to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotics selectively suppress this avoidance response without impairing the escape response. Asenapine has been shown to dose-dependently suppress the conditioned avoidance response in rats, indicative of its antipsychotic potential.[8][9] Repeated administration of asenapine leads to a progressive increase in the inhibition of the avoidance response.[8][9]

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. This inhibition is disrupted by dopamine agonists, and antipsychotics can restore it. Asenapine has demonstrated the ability to reverse apomorphine-disrupted prepulse inhibition in rats, suggesting its potential to improve sensorimotor gating deficits.[6]

Models of Cognitive Function

The 5-CSRTT is a test of attention and impulsivity in rodents. Animals are trained to detect a brief light stimulus presented in one of five locations to receive a reward. Preclinical studies using this task have been conducted to evaluate the cognitive effects of asenapine.[6]

Neurochemical and Electrophysiological Effects

Modulation of Neurotransmitter Release

In vivo microdialysis studies in freely moving rats have demonstrated that asenapine preferentially increases the extracellular levels of dopamine, norepinephrine, and acetylcholine in the medial prefrontal cortex (mPFC) and hippocampus.[2] This neurochemical profile is consistent with that of other atypical antipsychotics and is thought to contribute to improvements in negative and cognitive symptoms.

Potentiation of NMDA Receptor-Mediated Transmission

Electrophysiological studies have revealed that asenapine can potentiate N-methyl-D-aspartate (NMDA) receptor-mediated currents in pyramidal neurons of the medial prefrontal cortex.[3][10] This effect is dependent on the activation of dopamine D1 receptors.[3][10] Given the evidence of NMDA receptor hypofunction in the pathophysiology of schizophrenia, this potentiation by asenapine may represent a key mechanism for its therapeutic effects, particularly on cognitive deficits.[3]

Experimental Protocols

Receptor Binding Assays

Objective: To determine the affinity of asenapine for various neurotransmitter receptors.

Methodology:

-

Preparation of Cell Membranes: Cell lines stably expressing the human receptor of interest (e.g., CHO cells for dopamine D2L receptors) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.[1]

-

Radioligand Binding Assay: The cell membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) at a fixed concentration.[1]

-

Competition Assay: The incubation is performed in the presence of increasing concentrations of asenapine.

-

Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The amount of radioactivity on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of asenapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Amphetamine-Induced Hyperlocomotion

Objective: To assess the antipsychotic-like potential of asenapine by measuring its ability to attenuate d-amphetamine-induced hyperlocomotion in rats.[11]

Methodology:

-

Animals: Adult male Wistar-Han rats are used.[11]

-

Apparatus: Locomotor activity is measured in automated activity chambers (e.g., TruScan-2).[11]

-

Habituation: Rats are habituated to the locomotor activity arenas for 60 minutes prior to drug administration.[11]

-

Drug Administration:

-

Data Collection: Locomotor activity (e.g., total ambulatory move time) is recorded for a specified period (e.g., 210 minutes) after the d-amphetamine injection.[11]

-

Data Analysis: The total locomotor activity is compared between the different treatment groups. The minimum effective dose (MED) of asenapine that significantly attenuates the amphetamine-induced hyperlocomotion is determined.[11]

Prepulse Inhibition (PPI) of the Startle Response

Objective: To evaluate the effect of asenapine on sensorimotor gating using the PPI paradigm in rats.

Methodology:

-

Animals: Adult male rats are used.

-

Apparatus: A startle response system (e.g., SR-LAB™) consisting of a startle chamber within a sound-attenuated enclosure is used. The chamber is equipped with a piezoelectric accelerometer to detect and quantify the startle response.[6][12]

-

Acclimatization: Animals are individually placed in the startle chamber and allowed to acclimate for a period (e.g., 5 minutes) with background white noise.[12]

-

Test Session: The session consists of different trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.[12]

-

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse; e.g., 73-85 dB) precedes the startle stimulus by a short interval (e.g., 100 ms).[12]

-

No-stimulus trials: Only background noise is present.

-

-

Drug Administration: Asenapine or vehicle is administered prior to the test session. To induce a PPI deficit, a dopamine agonist like apomorphine (e.g., 0.5 mg/kg, s.c.) can be administered.[6]

-

Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.[12]

Visualizations

References

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of asenapine on prefrontal N-methyl-D-aspartate receptor-mediated transmission: involvement of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Asenapine effects in animal models of psychosis and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repeated asenapine treatment produces a sensitization effect in two preclinical tests of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repeated asenapine treatment produces a sensitization effect in two preclinical tests of antipsychotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pA2 Online [pa2online.org]

- 12. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]

An In-depth Technical Guide on the Effects of Asenapine Citrate on Dopaminergic and Serotonergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder. Its therapeutic efficacy is attributed to its complex pharmacodynamic profile, characterized by a unique and potent interaction with a broad spectrum of neurotransmitter receptors. This technical guide provides an in-depth analysis of asenapine's effects on the dopaminergic and serotonergic systems, which are central to its mechanism of action. The following sections detail its receptor binding affinity, functional activity, and the resultant impact on key signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying neurobiological processes.

Data Presentation: Asenapine's Receptor Binding and Functional Profile

Asenapine's interaction with dopaminergic and serotonergic receptors has been extensively characterized through in vitro studies. The following tables summarize the quantitative data from key pharmacological studies, providing a comparative overview of its binding affinities (Ki) and functional antagonism (pKB).

Table 1: Asenapine Binding Affinities (Ki) for Human Dopaminergic and Serotonergic Receptors

| Receptor Subtype | Asenapine Ki (nM) | Reference |

| Dopamine Receptors | ||

| D1 | 1.4 | [1] |

| D2 | 1.3 | [1] |

| D3 | 0.42 | [1] |

| D4 | 1.1 | [1] |

| Serotonin Receptors | ||

| 5-HT1A | 2.5 | [1] |

| 5-HT1B | 4.0 | [1] |

| 5-HT2A | 0.06 | [1] |

| 5-HT2B | 0.16 | [1] |

| 5-HT2C | 0.03 | [1] |

| 5-HT5A | 1.6 | [1] |

| 5-HT6 | 0.25 | [1] |

| 5-HT7 | 0.13 | [1] |

Table 2: Asenapine Functional Antagonist Activity (pKB) at Human Dopaminergic and Serotonergic Receptors

| Receptor Subtype | Asenapine pKB | Reference |

| Dopamine Receptors | ||

| D2 | 9.1 | [1] |

| D3 | 9.1 | [1] |

| Serotonin Receptors | ||

| 5-HT1A | 7.4 | [1] |

| 5-HT1B | 8.1 | [1] |

| 5-HT2A | 9.0 | [1] |

| 5-HT2B | 9.3 | [1] |

| 5-HT2C | 9.0 | [1] |

| 5-HT6 | 8.0 | [1] |

| 5-HT7 | 8.5 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of asenapine's effects on dopaminergic and serotonergic pathways.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a drug for a specific receptor.[2]

-

Objective: To determine the equilibrium dissociation constant (Ki) of asenapine for various dopamine and serotonin receptor subtypes.

-

Materials:

-

Membrane preparations from cells expressing the specific human recombinant receptor subtype.

-

Radioligands specific for each receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).

-

Asenapine citrate of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

A constant concentration of the specific radioligand and varying concentrations of asenapine are incubated with the receptor-containing cell membranes in the assay buffer.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

The concentration of asenapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Functional Antagonism Assays (GTPγS Binding Assay)

Functional assays are employed to determine the pharmacological activity of a drug at a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist. The GTPγS binding assay is a common method for assessing G-protein coupled receptor (GPCR) activation.

-

Objective: To determine the antagonist properties of asenapine at various G-protein coupled dopamine and serotonin receptors.

-

Materials:

-

Membrane preparations from cells expressing the specific human recombinant receptor subtype.

-

A known agonist for the specific receptor.

-

This compound of varying concentrations.

-

[35S]GTPγS.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing GDP.

-

-

Procedure:

-

Cell membranes are pre-incubated with varying concentrations of asenapine.

-

A fixed concentration of the specific agonist is then added to stimulate the receptor.

-

[35S]GTPγS is added to the mixture. Upon receptor activation by the agonist, the Gα subunit of the G-protein exchanges GDP for GTP (or in this case, the non-hydrolyzable analog [35S]GTPγS).

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.

-

The ability of asenapine to inhibit the agonist-stimulated [35S]GTPγS binding is quantified, and the IC50 is determined.

-

The pKB, a measure of antagonist potency, is calculated from the IC50 value.

-

In Vivo Receptor Occupancy Studies (Positron Emission Tomography - PET)

PET is a non-invasive imaging technique used to quantify receptor occupancy in the living brain.

-

Objective: To determine the in vivo occupancy of dopamine D2 and serotonin 5-HT2A receptors by asenapine at clinically relevant doses.

-

Materials:

-

Human subjects (healthy volunteers or patients).

-

This compound administered at various doses.

-

A specific PET radioligand (e.g., [11C]raclopride for D2 receptors, [18F]setoperone for 5-HT2A receptors).

-

PET scanner.

-

-

Procedure:

-

A baseline PET scan is performed on each subject to measure the baseline binding potential of the radioligand to the target receptor.

-

Asenapine is administered to the subjects.

-

After a certain period to allow for drug distribution and receptor binding, a second PET scan is performed with the same radioligand.

-

The reduction in radioligand binding in the post-asenapine scan compared to the baseline scan is used to calculate the percentage of receptor occupancy.

-

Image analysis is performed to delineate specific brain regions of interest (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors) and quantify the binding potential in these regions.

-

The relationship between asenapine dose or plasma concentration and receptor occupancy is then determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by asenapine and a typical experimental workflow for its characterization.

Dopaminergic Signaling Pathway and Asenapine's Antagonistic Effect

Caption: Asenapine acts as an antagonist at the D2 receptor, blocking dopamine's inhibitory effect on adenylyl cyclase.

Serotonergic Signaling Pathway and Asenapine's Antagonistic Effect

References

An In-depth Technical Guide to the In Vitro Bioactivity of Asenapine Citrate

Introduction

Asenapine is a second-generation atypical antipsychotic agent approved for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder.[1][2] Its therapeutic efficacy is believed to be mediated through a complex interaction with a wide array of neurotransmitter receptors.[3][4] As a dibenzo-oxepino pyrrole, asenapine's unique pharmacological profile is characterized by high-affinity antagonism at multiple serotonin (5-HT), dopamine (D), α-adrenergic, and histamine (H) receptors.[1][5] This technical guide provides a comprehensive overview of the in vitro bioactivity of asenapine, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Data Presentation: Receptor Binding and Functional Activity

The bioactivity of asenapine has been extensively characterized through in vitro assays using cloned human receptors. Its binding affinity (Ki) and functional antagonism (pKB) have been determined for a wide range of targets.

Receptor Binding Affinity

Asenapine demonstrates high affinity for a broad spectrum of receptors. Notably, it exhibits a higher affinity for several serotonin receptors, such as 5-HT2C, 5-HT2A, and 5-HT7, compared to its affinity for the dopamine D2 receptor.[6] This multi-receptor binding profile distinguishes it from other atypical antipsychotics.[6]

| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity (pKi) |

| Serotonin | 5-HT1A | 2.5[3][4] | 8.6[6] |

| 5-HT1B | 4.0[3][4] | 8.4[6] | |

| 5-HT2A | 0.06[3][4] | 10.2[6] | |

| 5-HT2B | 0.16[3][4] | 9.8[6] | |

| 5-HT2C | 0.03[3][4] | 10.5[6] | |

| 5-HT5A | 1.6[3] | 8.8[6] | |

| 5-HT6 | 0.25[3][4] | 9.6[6] | |

| 5-HT7 | 0.13[3][4] | 9.9[6] | |

| Dopamine | D1 | 1.4[3][4] | 8.9[6] |

| D2 (D2L/D2S) | 1.3[3][4][7] | 8.9[6] | |

| D3 | 0.42[3][4] | 9.4[6] | |

| D4 | 1.1[3][4] | 9.0[6] | |

| Adrenergic | α1 | 1.2[3][4] | 8.9[6] |

| α2 (α2A/α2B/α2C) | 1.2[3][4] | 8.9 - 9.5[6] | |

| Histamine | H1 | 1.0[3][4] | 9.0[6] |

| H2 | 6.2[3][4] | 8.2[6] | |

| Muscarinic | M1 | 8128[3][4] | < 5[6] |

Functional Activity

Functionally, asenapine acts as a potent antagonist at most of the receptors for which it has a high affinity.[5][6] Some studies also suggest partial agonist activity at 5-HT1A receptors and potential inverse agonist properties at 5-HT2C receptors.[3][8][9]

| Receptor Subtype | Functional Activity | Potency (pKB) |

| 5-HT1A | Antagonist | 7.4[6] |

| 5-HT1B | Antagonist | 8.1[6] |

| 5-HT2A | Antagonist / Inverse Agonist | 9.0[6] |

| 5-HT2B | Antagonist | 9.3[6] |

| 5-HT2C | Antagonist / Inverse Agonist | 9.0[6] |

| 5-HT6 | Antagonist | 8.0[6] |

| 5-HT7 | Antagonist | 8.5[6] |

| D2 | Antagonist | 9.1[6] |

| D3 | Antagonist | 9.1[6] |

| α2A | Antagonist | 7.3[6] |

| α2B | Antagonist | 8.3[6] |

| α2C | Antagonist | 6.8[6] |

| H1 | Antagonist | 8.4[6] |

In Vitro Metabolism: Cytochrome P450 Inhibition

Asenapine's potential for drug-drug interactions has been characterized by examining its inhibitory effects on major cytochrome P450 (CYP) enzymes in human liver microsomes. Asenapine is a potent inhibitor of CYP2D6 and CYP1A2, with weaker inhibition of CYP3A4, and does not significantly affect CYP2C9 or CYP2C19.[10][11][12]

| CYP Enzyme | Inhibition Mechanism | Ki (μM) | IC50 (μM) |

| CYP1A2 | Mixed | 3.2[12] | 3.2 |

| CYP2D6 | Competitive | 1.75 - 1.89[12] | 1.8 |

| CYP3A4 | Non-competitive | 27.3 - 31.3[12] | 29.5 |

| CYP2C9 | No significant effect | - | > 50 |

| CYP2C19 | No significant effect | - | > 50 |

Signaling Pathways and Mechanisms of Action

Asenapine's bioactivity stems from its modulation of multiple G-protein-coupled receptor (GPCR) signaling cascades. Its primary therapeutic effect is thought to arise from a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[4]

Dopamine D2 Receptor Antagonism

As an antagonist at D2 receptors, which are typically coupled to Gi/o proteins, asenapine blocks the downstream effects of dopamine. This includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channel activity. This action in the mesolimbic pathway is central to its antipsychotic effects.

Caption: Asenapine antagonism at the Gi-coupled D2 receptor.

Serotonin 5-HT2A Receptor Antagonism

At 5-HT2A receptors, which are coupled to Gq/11 proteins, asenapine acts as an antagonist (or inverse agonist). It blocks serotonin-induced activation of phospholipase C (PLC), which in turn prevents the hydrolysis of PIP2 into IP3 and DAG. This blockade inhibits the subsequent release of intracellular calcium and activation of protein kinase C (PKC), a mechanism thought to contribute to its efficacy against negative symptoms and a lower incidence of extrapyramidal side effects.[13]

Caption: Asenapine antagonism at the Gq-coupled 5-HT2A receptor.

Indirect NMDA Receptor Modulation

In vitro studies have shown that asenapine can facilitate N-methyl-D-aspartate (NMDA) receptor-mediated currents in pyramidal cells of the medial prefrontal cortex.[14] This effect is not direct but is dependent on the activation of D1 receptors, suggesting asenapine enhances cortical dopamine transmission, which in turn potentiates NMDA receptor function. This mechanism may contribute to its potential benefits for cognitive symptoms in schizophrenia.[14]

Caption: Indirect facilitation of NMDA receptors by asenapine.

Experimental Protocols

The characterization of asenapine's bioactivity relies on a suite of standardized in vitro pharmacological assays.

Overall Experimental Workflow

The in vitro characterization of a compound like asenapine follows a logical progression from broad screening to detailed functional analysis. The process begins with primary binding assays to determine the receptor affinity profile, followed by functional assays to elucidate the nature of the drug-receptor interaction (e.g., antagonist, agonist), and finally, metabolism and safety assays like CYP450 inhibition.

Caption: General workflow for in vitro characterization.

Radioligand Binding Assays (for Ki Determination)

-

Objective: To determine the binding affinity (Ki) of asenapine for various receptors.

-

Principle: This is a competitive binding assay where asenapine competes with a known high-affinity radiolabeled ligand for binding to a specific receptor.

-

Methodology:

-

Receptor Source: Membranes are prepared from cell lines (e.g., CHO, HEK293) stably expressing a single cloned human receptor subtype.

-

Incubation: A fixed concentration of the specific radioligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the receptor-containing membranes in the presence of increasing concentrations of asenapine.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of asenapine. The IC50 (concentration of asenapine that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (for pKB/Antagonist Determination)

-

Objective: To determine if asenapine acts as an agonist, antagonist, or inverse agonist at a given receptor and to quantify its potency.

-

Principle: These assays measure the cellular response following receptor activation. For antagonist activity, the ability of asenapine to block the response induced by a known agonist is measured.

-

Methodology (Example: 5-HT2A Gq-coupled receptor):

-

Cell Line: A cell line expressing the human 5-HT2A receptor is loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Antagonist Pre-incubation: Cells are pre-incubated with increasing concentrations of asenapine for a set period.

-

Agonist Challenge: A fixed concentration of a known agonist (e.g., serotonin), typically at its EC80 concentration, is added to the cells.

-

Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader (e.g., FLIPR).

-

Data Analysis: A dose-response curve is generated, plotting the agonist-induced response against the log concentration of asenapine. The IC50 value is determined, representing the concentration of asenapine that inhibits 50% of the agonist's maximal response. The antagonist potency (pKB or KB) is then calculated using the Schild equation or a similar pharmacological model.

-

In Vitro CYP450 Inhibition Assays

-

Objective: To assess asenapine's potential to inhibit the metabolic activity of key CYP450 enzymes.[10][12]

-

Principle: The rate of metabolism of a known, probe substrate specific to a particular CYP isoform is measured in the presence and absence of asenapine.[11]

-

Methodology:

-

Enzyme Source: Pooled human liver microsomes or recombinant human CYP enzymes (Supersomes) are used.[10][11]

-

Incubation Mixture: The reaction mixture contains the enzyme source, a phosphate buffer, an NADPH-generating system (cofactor for CYP activity), and a specific probe substrate (e.g., caffeine for CYP1A2, bufuralol for CYP2D6).[10]

-

Inhibition: Parallel incubations are run with varying concentrations of asenapine.

-

Reaction & Termination: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C. The reaction is stopped after a specific time by adding a solvent like methanol or acetonitrile.[10]

-

Quantification: The concentration of the metabolite formed from the probe substrate is quantified using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[10][12]

-

Data Analysis: The rate of metabolite formation is compared between control and asenapine-treated incubations to determine the percent inhibition. IC50 values are calculated by plotting percent inhibition versus asenapine concentration. The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) are determined by analyzing reaction rates at multiple substrate and inhibitor concentrations using graphical methods like Dixon or Lineweaver-Burk plots.[11]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Receptor mechanisms of antipsychotic drug action in bipolar disorder - focus on asenapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of asenapine on prefrontal N-methyl-D-aspartate receptor-mediated transmission: involvement of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Asenapine Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asenapine is a second-generation atypical antipsychotic agent approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1] Developed through structural modification of the tetracyclic antidepressant mianserin, asenapine exhibits a unique and complex pharmacodynamic profile characterized by high affinity for a broad range of dopamine, serotonin, α-adrenergic, and histamine receptors.[2] This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological properties, and mechanism of action of Asenapine Citrate. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, alongside a comprehensive summary of its quantitative data. Furthermore, key signaling pathways modulated by asenapine are visualized to elucidate its therapeutic effects.

Introduction: The Discovery of Asenapine

The quest for antipsychotic agents with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile compared to first-generation antipsychotics, led to the development of atypical antipsychotics. Asenapine emerged from a drug development program at Organon (later acquired by Schering-Plough and then Merck) aimed at modifying the structure of the antidepressant mianserin to enhance its antipsychotic properties.[2] This effort resulted in the synthesis of a novel dibenzo-oxepino pyrrole compound, asenapine, which demonstrated a potent and broad receptor binding profile.[2] Due to its extensive first-pass metabolism and low oral bioavailability of less than 2%, a sublingual formulation was developed to ensure adequate systemic exposure.[3] Asenapine was approved by the US Food and Drug Administration (FDA) in 2009.[1]

Chemical Synthesis of this compound

The synthesis of asenapine has been approached through various routes, often involving the construction of the central seven-membered oxepine ring as a key step. The following is a representative synthetic pathway for asenapine, culminating in the formation of its maleate salt, which is the form used in the final pharmaceutical product.

Experimental Protocol: Synthesis of Asenapine Maleate

This protocol is a composite of methodologies described in the scientific and patent literature.

Step 1: Synthesis of 11-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one

-

To a solution of 3-(5-chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione in 1,2-dichlorobenzene at ambient temperature, add anhydrous aluminum chloride.

-

Stir the reaction mixture at approximately 85°C for 2.5 hours.

-

Cool the mixture to ambient temperature.

-

Slowly add a mixture of water and concentrated hydrochloric acid.

-

Stir the contents for 30 minutes.

-

Add hexane and stir for an additional hour.

-

Filter the resulting solid, wash with hexane, and dry to obtain 11-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one.[4]

Step 2: Reduction to a mixture of cis- and trans-lactams

-

Suspend the product from Step 1 in methanol.

-

Add magnesium metal turnings.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction for completion.

-

Upon completion, cool the mixture and work up to isolate a mixture of cis- and trans-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one.[4]

Step 3: Isomerization and Reduction to trans-Asenapine

-

The mixture of isomers from Step 2 is subjected to isomerization conditions, often involving a ring-opening and re-closing sequence to favor the desired trans isomer.

-

The enriched trans-lactam is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF), to yield trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (asenapine).

Step 4: Formation of Asenapine Maleate

-

Dissolve the crude asenapine base in absolute ethanol at room temperature.

-

Add maleic acid and stir until complete dissolution.

-

Seed the solution with asenapine maleate crystals and stir overnight at room temperature.

-

Cool the suspension to 0°C for one hour.

-

Filter the precipitate, wash with cold absolute ethanol, and dry to obtain asenapine maleate as a white solid.[5]

Pharmacological Profile

Asenapine's clinical efficacy is attributed to its multi-receptor antagonist activity. It exhibits high affinity for a wide array of receptors, which are summarized in the tables below.

Data Presentation: Quantitative Pharmacological Data

Table 1: Receptor Binding Affinities of Asenapine

| Receptor | Ki (nM) | pKi | Receptor Action |

| Serotonin Receptors | |||

| 5-HT1A | 2.5 | 8.6 | Partial Agonist |

| 5-HT1B | 4.0 | 8.4 | Antagonist |

| 5-HT2A | 0.06 | 10.2 | Antagonist |

| 5-HT2B | 0.16 | 9.8 | Antagonist |

| 5-HT2C | 0.03 | 10.5 | Antagonist |

| 5-HT5A | 1.6 | 8.8 | Antagonist |

| 5-HT6 | 0.25 | 9.5 | Antagonist |

| 5-HT7 | 0.13 | 9.9 | Antagonist |

| Dopamine Receptors | |||

| D1 | 1.4 | 8.9 | Antagonist |

| D2 | 1.3 | 8.9 | Antagonist |

| D3 | 0.42 | 9.4 | Antagonist |

| D4 | 1.1 | 9.0 | Antagonist |

| Adrenergic Receptors | |||

| α1A | 1.2 | 8.9 | Antagonist |

| α2A | 1.2 | 8.9 | Antagonist |

| α2B | 0.32 | 9.5 | Antagonist |

| α2C | 1.2 | 8.9 | Antagonist |

| Histamine Receptors | |||

| H1 | 1.0 | 9.0 | Antagonist |

| H2 | 6.2 | 8.2 | Antagonist |

| Muscarinic Receptors | |||

| M1 | >1000 | <6 | No significant activity |

Note: Ki and pKi values are compiled from various sources and may vary between studies.

Table 2: Pharmacokinetic Properties of Sublingual Asenapine

| Parameter | Value |

| Bioavailability | 35% (sublingual) |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours[3] |

| Peak Plasma Concentration (Cmax) (5 mg dose) | ~4 ng/mL[3] |

| Protein Binding | 95%[6] |

| Volume of Distribution | 20 - 25 L/kg[3] |

| Terminal Half-life (t1/2) | ~24 hours[3] |

| Metabolism | UGT1A4 (direct glucuronidation), CYP1A2 (oxidative metabolism)[3] |

Experimental Protocols: Pharmacological Assays

3.2.1. Radioligand Binding Assay for Receptor Affinity

This protocol outlines a general method for determining the binding affinity of asenapine for dopamine D2 and serotonin 5-HT2A receptors.

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.

-

Harvest the cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in a suitable buffer and determine the protein concentration.[7]

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors) at a concentration near its Kd, and varying concentrations of asenapine.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled ligand (e.g., haloperidol for D2, mianserin for 5-HT2A).

-

Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.[7]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the asenapine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3.2.2. Functional Assay for GPCR Antagonist Activity

This protocol describes a method to assess the functional antagonist activity of asenapine at Gq-coupled receptors like 5-HT2A.

-

Cell Culture and Transfection:

-

Culture HEK293 cells and transiently transfect them with the gene encoding the human 5-HT2A receptor.

-

-

Calcium Mobilization Assay:

-

Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-incubate the cells with varying concentrations of asenapine.

-

Stimulate the cells with a known 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the inhibitory effect of asenapine on the agonist-induced calcium signal.

-

Plot the percentage of inhibition as a function of the asenapine concentration and fit the data to determine the IC50 value, which reflects its potency as an antagonist.

-

Mechanism of Action and Signaling Pathways

The therapeutic effects of asenapine in schizophrenia and bipolar disorder are thought to be mediated by its combined antagonist activities at D2 and 5-HT2A receptors.[8] Its partial agonism at 5-HT1A receptors may also contribute to its overall clinical profile.[9]

Dopamine D2 Receptor Antagonism

Blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for the antipsychotic effects on positive symptoms.[10] D2 receptors are Gαi/o-coupled, and their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[11] Asenapine's antagonism of D2 receptors prevents this inhibition, thereby modulating downstream signaling cascades.

Caption: Dopamine D2 Receptor Signaling Pathway and Asenapine's Antagonistic Action.

Serotonin 5-HT2A Receptor Antagonism

Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects.[12] 5-HT2A receptors are coupled to Gαq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[13]

Caption: Serotonin 5-HT2A Receptor Signaling and Asenapine's Antagonistic Effect.

Serotonin 5-HT1A Receptor Partial Agonism

Asenapine acts as a partial agonist at 5-HT1A receptors, which are also coupled to Gαi/o proteins.[11] This action may contribute to its anxiolytic and antidepressant effects, as well as mitigating some of the side effects associated with D2 receptor blockade.

Caption: Serotonin 5-HT1A Receptor Signaling and Asenapine's Partial Agonist Action.

Clinical Efficacy

The efficacy of asenapine has been established in numerous clinical trials for both schizophrenia and bipolar I disorder.

Data Presentation: Clinical Trial Efficacy Data

Table 3: Efficacy of Asenapine in Schizophrenia (6-Week Trials)

| Study | Treatment Group | N | Baseline PANSS (Mean) | Change from Baseline (Mean) | p-value vs. Placebo |

| Trial 1 | Asenapine 5 mg bid | 113 | ~88 | -5.5 | 0.0356 |

| Placebo | 101 | ~88 | - | - | |

| Trial 2 | Asenapine 2.5 mg bid | 97 | ~88 | - | NS |

| Olanzapine 15 mg qd | - | ~88 | - | NS | |

| Trial 3 | Asenapine 5 mg bid | 174 | ~90 | -15.9 | <0.05 |

| Risperidone 3 mg bid | - | ~90 | - | - | |

| Placebo | - | ~90 | - | - |

PANSS: Positive and Negative Syndrome Scale; bid: twice daily; qd: once daily; NS: not significant. Data compiled from multiple sources.[8][14]

Table 4: Efficacy of Asenapine in Bipolar I Disorder (3-Week Trials, Manic or Mixed Episodes)

| Study | Treatment Group | N | Baseline YMRS (Mean) | Change from Baseline (Mean) | p-value vs. Placebo |

| Pooled Analysis 1 | Asenapine 5-10 mg bid | 382 | ~30 | -10.8 | <0.001 |

| Placebo | 201 | ~30 | -5.5 | - | |

| Pooled Analysis 2 | Asenapine 2.5 mg bid | 101 | ~38 | -3.2 | 0.0008 |

| Asenapine 5 mg bid | 101 | ~38 | -5.3 | <0.001 | |

| Asenapine 10 mg bid | 100 | ~38 | -6.2 | <0.001 | |

| Placebo | 101 | ~38 | - | - |

YMRS: Young Mania Rating Scale; bid: twice daily. Data compiled from multiple sources.[1][15][16]

Conclusion

Asenapine represents a significant development in the treatment of schizophrenia and bipolar disorder. Its discovery through rational drug design, based on the modification of an existing therapeutic agent, highlights a successful strategy in medicinal chemistry. The unique pharmacodynamic profile of asenapine, characterized by its broad-spectrum receptor antagonism and 5-HT1A partial agonism, underpins its clinical efficacy. The sublingual formulation overcomes pharmacokinetic challenges, allowing for effective therapeutic use. The detailed synthetic and pharmacological protocols provided in this guide offer a valuable resource for researchers in the field of neuropsychopharmacology and drug development. Further research into the nuanced effects of asenapine on intracellular signaling pathways will continue to refine our understanding of its mechanism of action and may pave the way for the development of even more targeted and effective treatments for severe mental illnesses.

References

- 1. Asenapine for the Acute Treatment of Pediatric Manic or Mixed Episode of Bipolar I Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN110606852A - Method for preparing asenapine - Google Patents [patents.google.com]

- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Asenapine add‐on treatment for schizophrenia adults who received antipsychotics: A 52‐week, open‐label study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolve.cambridge.org [resolve.cambridge.org]

- 11. psychiatrictimes.com [psychiatrictimes.com]

- 12. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety and Efficacy from an 8 Week Double-Blind Trial and a 26 Week Open-Label Extension of Asenapine in Adolescents with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. psychiatrist.com [psychiatrist.com]

- 15. Asenapine effects on individual Young Mania Rating Scale items in bipolar disorder patients with acute manic or mixed episodes: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. "Is Asenapine More Effective than Other Interventions in the Treatment " by Mary H. Tsakiris [digitalcommons.pcom.edu]

Asenapine Citrate's chemical structure and properties

An In-depth Technical Guide to Asenapine Citrate

Introduction

Asenapine is a second-generation (atypical) antipsychotic medication utilized in the management of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2][3] Developed from the chemical structure of the tetracyclic antidepressant mianserin, asenapine possesses a unique, multi-receptor antagonist profile that distinguishes it from other agents in its class.[3][4] Its primary therapeutic efficacy is thought to be mediated through a combination of potent antagonism at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[1][5][6] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, pharmacology, and key experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

Asenapine is a dibenzo-oxepino pyrrole.[1] The citrate salt form is specified for certain applications.

Table 2.1: Chemical and Physical Properties of Asenapine and its Salts

| Property | Asenapine (Free Base) | Asenapine Maleate | This compound |

| IUPAC Name | (3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole[7] | (3aRS,12bRS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-butenedioate (1:1)[8] | Not explicitly found. |

| Molecular Formula | C₁₇H₁₆ClNO[2][7][9][10][11] | C₂₁H₂₀ClNO₅[12] (also cited as C₁₇H₁₆ClNO·C₄H₄O₄[7]) | C₂₃H₂₄ClNO₈[13] |

| Molecular Weight | 285.77 g/mol [3][7][9][10] | 401.84 g/mol [7][8][12] | 477.89 g/mol [13] |

| Appearance | Solid[11] | White to off-white powder[8] | Data not available. |

| Melting Point | Data not available. | 141-145 °C[7] | Data not available. |

| Solubility | Slightly soluble in chloroform and methanol.[11] | Water: 3 g/L (at 21°C)[2][7] or 3.7 mg/mL.[8] Ethanol: 30 g/L.[2][7] Methanol: 250 g/L.[2][7] Acetone: 125 g/L.[2][7] Dichloromethane: 250 g/L.[2][7] Asenapine maleate is classified as a Class II drug with low solubility and high permeability.[14] | Data not available. |

| pKa | Data not available. | pKa1 <3, pKa2 7.52, pKa3 8.51.[2][7] The pKa of the protonated base is 8.6.[8] | Data not available. |

| Log P (n-octanol/water) | 6.33 (at 37°C)[7] | Data not available. | Data not available. |

Pharmacology

Mechanism of Action

The precise mechanism of action of asenapine is not fully understood, but its therapeutic effects in schizophrenia and bipolar disorder are believed to be mediated through a combination of antagonist activities at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[1][6] Asenapine exhibits a high 5-HT₂ₐ:D₂ affinity ratio, a characteristic feature of atypical antipsychotics.[15] Its broad pharmacological profile, involving antagonism at numerous other serotonin, dopamine, adrenergic, and histamine receptors, also contributes to its overall clinical effects.[5][16][17] For instance, antagonism at histamine H₁ receptors is associated with the sedative effects of the drug, while its lack of significant affinity for muscarinic cholinergic receptors means it is less likely to cause anticholinergic side effects like dry mouth or constipation.[1][18]

Receptor Binding Profile

Asenapine demonstrates high affinity for a wide array of neurotransmitter receptors. The binding affinities, expressed as pKi values (the negative logarithm of the inhibition constant, Ki), indicate the strength of binding; a higher pKi value signifies greater binding affinity.

Table 3.1: Receptor Binding Affinity (pKi) of Asenapine

| Receptor Family | Receptor Subtype | pKi Value(s) |

| Serotonin | 5-HT₁ₐ | 8.6[3][4] (Acts as a partial agonist)[3][5][19] |

| 5-HT₁ₑ | 8.4[3][4] | |

| 5-HT₂ₐ | 10.2[3][4] | |

| 5-HT₂ₑ | 9.8[3][4] | |

| 5-HT₂C | 10.5[3][4] | |

| 5-HT₅ₐ | 8.8[3][4] | |

| 5-HT₆ | 9.6[4] (also cited as 9.5[3]) | |

| 5-HT₇ | 9.9[3][4] | |

| Dopamine | D₁ | 8.9[3][4] |

| D₂ | 8.9[3][4] | |

| D₃ | 9.4[3][4] | |

| D₄ | 9.0[3][4] | |

| Adrenergic | α₁ | 8.9[3][4] |

| α₂ₐ | 8.9[3][4] | |

| α₂ₑ | 9.5[3][4] | |

| α₂C | 8.9[3][4] | |

| Histamine | H₁ | 9.0[3][4] |

| H₂ | 8.2[3][4] | |

| Muscarinic | M₁-M₅ | < 5 (low affinity)[3][4] |

Note: Data compiled from studies using cloned human receptors under comparable assay conditions.[4]

Pharmacokinetics